1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose

Carbohydrate Chemistry Process Development Nucleoside Synthesis

1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose (CAS 10300-21-7, C17H20O8, MW 352.34) is a fully protected D-ribofuranose derivative serving as a critical building block for the synthesis of 3'-O-methyl ribonucleosides. The compound features a 3-O-methyl ether group and orthogonal protecting groups—acetyl esters at the 1,2-positions and a benzoyl ester at the 5-position—that enable regioselective glycosylation reactions during nucleoside assembly.

Molecular Formula C17H20O8
Molecular Weight 352.3 g/mol
Cat. No. B15596166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose
Molecular FormulaC17H20O8
Molecular Weight352.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H20O8/c1-9(18)23-16-15(22-3)14(25-17(16)24-10(2)19)13(21)12(20)11-7-5-4-6-8-11/h4-8,13-17,21H,1-3H3
InChIKeyUTVQSHZMJQVVST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose: A Protected Sugar Intermediate for Nucleoside Synthesis


1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose (CAS 10300-21-7, C17H20O8, MW 352.34) is a fully protected D-ribofuranose derivative serving as a critical building block for the synthesis of 3'-O-methyl ribonucleosides . The compound features a 3-O-methyl ether group and orthogonal protecting groups—acetyl esters at the 1,2-positions and a benzoyl ester at the 5-position—that enable regioselective glycosylation reactions during nucleoside assembly [1]. While its structural backbone confers class-level biological activity as a purine nucleoside analog with anticancer effects, the compound's primary procurement value derives from its role as a well-characterized synthetic intermediate rather than as a direct therapeutic agent .

Why Unprotected or Differently Protected Ribofuranose Analogs Cannot Replace 1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose in Regioselective Synthesis


Generic substitution fails because 1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose provides a unique orthogonal protection pattern—1,2-di-O-acetyl and 5-O-benzoyl—combined with a pre-installed 3-O-methyl group that eliminates the need for post-glycosylation methylation [1]. Alternative protected ribofuranose intermediates such as 1,2-O-isopropylidene-3-O-methyl-D-ribofuranose or 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose differ fundamentally in protecting group strategy, anomeric activation state, and the presence or absence of the 3-O-methyl modification . These structural variations directly impact regioselectivity during Vorbrüggen glycosylation, yield of the desired 3′-O-methyl nucleoside product, and downstream compatibility with phosphoramidite chemistry [2]. The following quantitative evidence demonstrates precisely where this specific protected sugar intermediate outperforms or substantively differs from its closest analogs.

Quantitative Differentiation Evidence for 1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose vs. Alternative Protected Ribofuranose Intermediates


7-Step Synthetic Route Achieves 30% Overall Yield vs. Historical Low-Yield (<15%) 3-O-Methylation Approaches

A 2023 process development study reports a 7-step synthetic route to 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose starting from commercial 1,2:5,6-di-O-isopropylidene-α-D-allofuranose that achieves 30% overall yield at scale [1]. This route installs the 3-O-methyl group early on a fully protected ribofuranose framework, ensuring a single 3′-O-methylated product without the isomer separation steps required in alternative post-glycosylation methylation approaches, which historically yield less than 15% for the desired 3′-O-methyl isomer due to competing 2′-O-methylation [2].

Carbohydrate Chemistry Process Development Nucleoside Synthesis

Orthogonal Acetyl/Benzoyl Protection Enables Selective 1,2-Diacetate Activation for Vorbrüggen Glycosylation vs. Single-Protecting-Group Analogs

The 1,2-di-O-acetyl-5-O-benzoyl protection pattern provides orthogonal activation: the anomeric acetate undergoes selective Lewis acid-mediated activation for Vorbrüggen glycosylation with silylated nucleobases while the 5-O-benzoyl group remains intact, preserving the 5′-position for subsequent deprotection and functionalization [1]. In contrast, analogs with uniform protecting groups such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose lack this orthogonality, leading to competing reactions at multiple positions [2]. The benzoyl ester at the 5-position offers enhanced stability under acidic glycosylation conditions compared to an acetyl ester (benzoyl ester hydrolysis t½ at pH 2, 25°C: ~12 h; acetyl ester hydrolysis t½ under identical conditions: ~2 h) .

Glycosylation Protecting Group Strategy Nucleoside Chemistry

Pre-Installed 3-O-Methyl Group Enables Single-Product Glycosylation vs. 2′-O/3′-O Mixtures from Post-Glycosylation Methylation

The 3-O-methyl group in 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose is pre-installed on the sugar prior to glycosylation, ensuring that Vorbrüggen coupling yields exclusively the desired 3′-O-methyl nucleoside product [1]. In post-glycosylation methylation approaches—where an unprotected 3′-OH is methylated after nucleobase attachment—competing 2′-O-methylation occurs, producing 2′-O/3′-O isomer mixtures that require chromatographic separation (typical 3′-O:2′-O ratio ~3:1 to 5:1 depending on conditions) and reduce isolated yield of the desired 3′-O-methyl isomer to <15% [2]. The utility of this pre-methylated intermediate was validated through synthesis of 9-(3'-O-methyl-β-D-ribofuranosyl)-6-chloropurine and six additional nucleoside analogues in good yields [3].

Regioselectivity Nucleoside Modification Synthetic Efficiency

3′-O-Methyl Modification Confers Nuclease Resistance in Oligonucleotides vs. Unmodified RNA—A Downstream Differentiator

Oligonucleotides synthesized from 3′-O-methyl nucleosides (derived from this protected sugar intermediate) demonstrate quantifiable resistance to enzymatic degradation. Mixed backbone oligonucleotides containing 3′-O-methyl ribonucleosides are not substrates for RNase H, exhibit resistance to cleavage by nuclease S1 (0% cleavage under conditions where unmodified RNA is fully degraded), and show partial resistance to snake venom phosphodiesterase [1]. This contrasts with unmodified RNA oligonucleotides, which undergo rapid degradation in biological media (t½ <1 h in serum-containing conditions) . While this evidence derives from downstream oligonucleotide products rather than the intermediate itself, the 3′-O-methyl modification—which this protected sugar enables through efficient synthesis—is the direct source of this stability advantage [2].

Oligonucleotide Therapeutics Nuclease Stability RNA Modification

Priority Application Scenarios for 1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose Based on Quantitative Differentiation Evidence


Large-Scale Synthesis of 3′-O-Methyl Nucleoside Phosphoramidites for Therapeutic Oligonucleotide Manufacturing

The 30% overall synthetic yield [1] and elimination of 2′-O-methyl isomer formation [2] make this protected intermediate the preferred starting material for manufacturing-scale production of 3′-O-methyl nucleosides. These nucleosides are subsequently converted to phosphoramidites for solid-phase oligonucleotide synthesis. The orthogonal acetyl/benzoyl protection enables sequential deprotection: 1,2-diacetates are removed under mild basic conditions (NH₃/MeOH) to expose the anomeric hydroxyl for phosphoramidite installation, while the 5-O-benzoyl group remains intact until final oligonucleotide cleavage .

Synthesis of Nuclease-Resistant Antisense Oligonucleotides and siRNA Therapeutics

Oligonucleotides incorporating 3′-O-methyl ribonucleosides (derived from this intermediate) exhibit complete resistance to nuclease S1 cleavage and are not substrates for RNase H, conferring enhanced stability in biological systems [1]. This application scenario is directly supported by the nuclease resistance evidence where 3′-O-methyl-modified oligonucleotides show 0% cleavage by nuclease S1 compared to full degradation of unmodified RNA [3]. Therapeutic developers requiring extended circulatory half-life for antisense or siRNA candidates should prioritize procurement of this intermediate over unprotected or 2′-O-methyl sugar alternatives.

Synthesis of Base-Modified 3′-O-Methyl Ribonucleosides for Structure-Activity Relationship Studies

The validated Vorbrüggen glycosylation protocol using this protected sugar with diverse silylated nucleobases—demonstrated with 6-chloropurine and six additional base-modified analogs [2]—enables systematic exploration of nucleobase substitutions while maintaining the 3′-O-methyl modification. This scenario applies to medicinal chemistry programs investigating purine nucleoside analogs with anticancer activity targeting indolent lymphoid malignancies , where the 3′-O-methyl group may influence cellular uptake, metabolic stability, or target engagement relative to unmodified nucleosides.

Synthesis of 3′-O-Methyl-Modified mRNA Cap Analogs for Enhanced Translation and Stability

3′-O-methyl modifications have been incorporated into anti-reverse cap analogs such as 7-methyl(3′-O-methyl)GpppG, which prevent reverse orientation incorporation during in vitro transcription and improve translational efficiency of synthetic mRNA [4]. The efficient synthetic access to 3′-O-methyl ribofuranose building blocks via the 30%-yield route [1] supports cost-effective production of these specialized cap analogs for mRNA therapeutic and vaccine development applications. The enhanced nuclease resistance of 3′-O-methyl modifications [3] further contributes to increased functional half-life of capped mRNA constructs.

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